molecular formula C13H20ClN3OSi B11834310 5-Chloro-3-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine

5-Chloro-3-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B11834310
M. Wt: 297.85 g/mol
InChI Key: MCOFJRNOTIYSCB-UHFFFAOYSA-N
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Description

Tautomeric Considerations

Pyrazoles are historically known for annular tautomerism, where prototropic shifts between nitrogen atoms alter the position of hydrogen bonding and electronic distribution. However, the introduction of the SEM group at N-1 in this compound imposes steric and electronic constraints that effectively "lock" the tautomeric equilibrium. Unlike unsubstituted pyrazoles, which exhibit rapid proton exchange between N-1 and N-2 in solution, the SEM group’s bulkiness and electron-donating properties stabilize the 1H-pyrazolo tautomer exclusively. This is corroborated by solid-state NMR studies of analogous SEM-protected pyrazoles, where no evidence of tautomeric interconversion is observed.

The methyl group at C-3 further rigidifies the structure by introducing steric hindrance, while the electron-withdrawing chlorine at C-5 modulates the π-electron density across the fused ring system. Computational analyses (discussed in Section 1.4) confirm that these substituents collectively suppress tautomerism, favoring a single dominant conformation.

Properties

Molecular Formula

C13H20ClN3OSi

Molecular Weight

297.85 g/mol

IUPAC Name

2-[(5-chloro-3-methylpyrazolo[3,4-b]pyridin-1-yl)methoxy]ethyl-trimethylsilane

InChI

InChI=1S/C13H20ClN3OSi/c1-10-12-7-11(14)8-15-13(12)17(16-10)9-18-5-6-19(2,3)4/h7-8H,5-6,9H2,1-4H3

InChI Key

MCOFJRNOTIYSCB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C=C(C=N2)Cl)COCC[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions . The reaction conditions often involve palladium catalysts and organoboron reagents .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce various functional groups such as alkyl or aryl groups.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5-Chloro-3-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine is C13H20ClN3OSiC_{13}H_{20}ClN_3OSi with a molecular weight of 297.85 g/mol. The compound features a pyrazolo[3,4-b]pyridine core, which is known for its ability to interact with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazolo derivatives. Compounds similar to 5-Chloro-3-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine have shown efficacy against various bacterial strains, making them candidates for developing new antibiotics .

Anti-inflammatory Effects

Research indicates that derivatives of pyrazolo compounds exhibit anti-inflammatory activities. Studies have demonstrated that these compounds can inhibit inflammatory pathways and reduce edema in animal models . This suggests potential applications in treating conditions like arthritis and other inflammatory diseases.

Anticancer Properties

There is growing interest in the anticancer potential of pyrazolo compounds. Specific derivatives have been shown to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo . The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.

Case Studies

StudyFindingsReference
Abd El-Salam et al. (2012)Investigated anti-inflammatory properties; compounds showed lower ulcerogenic activity compared to Diclofenac
Recent Advances in Pyrazole SynthesisHighlighted synthesis methods for pyrazole derivatives with potential antimicrobial activity
Anticancer Activity of Pyrazolo CompoundsDemonstrated efficacy against various cancer cell lines; induced apoptosis

Mechanism of Action

The mechanism of action of 5-Chloro-3-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, thereby modulating the activity of the target molecule. This can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Table 1: Key Structural Features of Pyrazolo[3,4-b]pyridine Derivatives

Compound Name Substituents Molecular Formula Key Functional Features Reference
Target Compound 5-Cl, 3-Me, SEM at N1 C14H21ClN3OSi SEM protection enhances solubility; chloro and methyl groups influence reactivity
5-Bromo-3-iodo-1-SEM-1H-pyrazolo[3,4-b]pyridine 5-Br, 3-I, SEM at N1 C12H17BrIN3OSi Halogens (Br, I) enable cross-coupling reactions; SEM aids stability during synthesis
Ethyl 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate 4-Cl, 1-Et, CO2Et at C5 C11H12ClN3O2 Ester group improves bioavailability; ethyl substituent alters steric effects
5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[...] Fused chromeno and thienopyrimidine moieties C26H17N5O2S Extended π-system enhances fluorescence and biological activity (e.g., anticancer)
5-Chloro-4-(chloromethyl)-3-methyl-1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one 5-Cl, 4-(CH2Cl), 3-Me, 1-Ph C14H11Cl2N3O Chloromethyl group introduces electrophilic reactivity; phenyl enhances lipophilicity

Biological Activity

5-Chloro-3-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine is a synthetic compound belonging to the pyrazolo[3,4-b]pyridine family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological activity, and potential applications in medicine based on recent research findings.

  • Chemical Formula : C13H20ClN3OSi
  • Molecular Weight : 297.85 g/mol
  • CAS Number : 2102326-08-7

The compound features a pyrazolo[3,4-b]pyridine core, which is known for its versatility in medicinal chemistry. The presence of a chloro group and a trimethylsilyl ether contributes to its unique reactivity and biological profile.

Anticancer Properties

Research indicates that pyrazolo[3,4-b]pyridines exhibit significant anticancer activity. A study highlighted the synthesis of various pyrazolo[3,4-b]pyridine derivatives, including 5-chloro-3-methyl variants, which showed promising results against different cancer cell lines. The mechanism of action often involves inhibition of key protein kinases involved in cancer progression, suggesting that this compound could serve as a scaffold for developing new anticancer agents .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on several enzymes. For instance, it has demonstrated selective inhibition against specific protein kinases such as Pim-1 and Pim-2, with IC50 values indicating potent activity . This selectivity is crucial for minimizing off-target effects commonly associated with kinase inhibitors.

Neuroprotective Effects

Emerging studies suggest potential neuroprotective properties of pyrazolo[3,4-b]pyridines. Compounds in this class have been shown to modulate neuroinflammatory pathways and exhibit protective effects in models of neurodegenerative diseases. This opens avenues for further exploration in treating conditions like Alzheimer's disease .

Synthesis and Derivatives

The synthesis of 5-chloro-3-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine typically involves multi-step reactions starting from readily available precursors. The incorporation of the trimethylsilyl group enhances solubility and stability, facilitating biological evaluations .

Case Studies

StudyFindingsReference
Anticancer ActivityDemonstrated significant inhibition of cancer cell proliferation; effective against multiple cell lines
Enzyme InhibitionSelective inhibition of Pim kinases with low micromolar IC50 values
Neuroprotective EffectsModulated neuroinflammatory responses; potential therapeutic implications for neurodegenerative diseases

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing this compound?

The compound is synthesized via multi-step protocols involving condensation reactions. A typical approach uses ethyl 2-benzoyl-3,3-bis(methylthio)acrylate and aminopyrazole derivatives in toluene under reflux, catalyzed by trifluoroacetic acid (TFA, 30 mol%). The (2-(trimethylsilyl)ethoxy)methyl (SEM) protecting group is introduced using SEM-Cl in anhydrous DMF with NaH as a base. Yields range from 40–65%, depending on purification (e.g., column chromatography). Key intermediates are verified by ¹H NMR (e.g., δ 0.1 ppm for trimethylsilyl protons) .

Q. Which spectroscopic techniques are essential for structural validation?

  • ¹H/¹³C NMR : Critical for confirming SEM group integration (e.g., δ 3.5–5.5 ppm for SEM ether protons) and chlorine substitution patterns.
  • IR Spectroscopy : Identifies C-Cl (650–750 cm⁻¹) and C-N (1350–1450 cm⁻¹) stretches.
  • UV-Vis : Assesses π→π* transitions (λmax ~270–290 nm) for electronic property analysis .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives?

Single-crystal X-ray diffraction (298 K, Mo-Kα radiation) confirms molecular geometry. For related pyrazolo[3,4-b]pyridines, monoclinic systems (space group P21/c) with unit cell parameters (a=8.8731 Å, b=19.9044 Å, c=10.5292 Å, β=96.689°) and R factor <0.05 are reported. Bond lengths (C-Cl: 1.72–1.75 Å) and angles validate substituent positions .

Q. What strategies improve low yields during SEM group alkylation?

  • Optimized Stoichiometry : SEM-Cl:pyrazole precursor ratio of 1.2:1 in DMF at 0°C→RT.
  • Catalyst Screening : TFA (30 mol%) in toluene enhances reaction efficiency (yields up to 72%).
  • Purification : Flash chromatography (hexane:EtOAc, 3:1) reduces side products .

Q. How do molecular docking studies inform biological activity?

Docking against tropomyosin receptor kinases (TRKs) using Glide SP (Schrödinger Suite) predicts binding modes. Key interactions:

  • Hydrogen bonds between pyrazolo[3,4-b]pyridine and Asp668 (TRKA).
  • Hydrophobic contacts with Leu657. Docking scores ≤-8.5 kcal/mol and MM-GBSA ΔG ≤-40 kcal/mol correlate with anti-proliferative activity in vitro (IC50 ≤1 µM) .

Q. What analytical methods quantify trace impurities in bulk samples?

  • HPLC-MS : C18 column (5 µm, 250 × 4.6 mm), 0.1% formic acid in H2O/MeCN gradient (5→95% over 30 min). LOD: 0.05%, LOQ: 0.1%.
  • ICP-MS : Quantifies residual chloride ions (LOQ <10 ppm) in halogenated analogs .

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